5-Cyclohexyl-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula and a molecular weight of 193.24 g/mol. It belongs to the class of pyrrole derivatives, which are five-membered aromatic heterocycles containing nitrogen. This compound is recognized for its potential applications in medicinal chemistry and as a building block in organic synthesis.
This compound is cataloged under the Chemical Abstracts Service number 1555763-56-8 and has been included in various chemical databases, such as PubChem and American Elements. Its classification as a carboxylic acid highlights its functional group, which plays a crucial role in its reactivity and interactions with biological systems .
The synthesis of 5-cyclohexyl-1H-pyrrole-2-carboxylic acid can be achieved through several methods, primarily involving cyclization reactions starting from pyrrole derivatives. A notable method includes the following steps:
Technical details regarding reaction conditions, yields, and purification methods (such as chromatography) are essential for optimizing the synthesis process .
5-Cyclohexyl-1H-pyrrole-2-carboxylic acid features a pyrrole ring with a cyclohexyl group at the fifth position and a carboxylic acid group at the second position. The structural representation can be described using various notations:
C1CCC(CC1)C2=CC=C(N2)C(=O)O
XXJRKTLJUWDXIH-UHFFFAOYSA-N
The compound's structure is characterized by its aromaticity due to the presence of the nitrogen atom in the pyrrole ring, contributing to its chemical properties and reactivity .
5-Cyclohexyl-1H-pyrrole-2-carboxylic acid can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by both its electronic structure and steric factors associated with the cyclohexyl group .
Research into similar compounds suggests that their pharmacological effects are often mediated through these mechanisms, influencing cellular signaling pathways .
The physical properties of 5-cyclohexyl-1H-pyrrole-2-carboxylic acid include:
Chemical properties include:
Safety data indicates that it may cause irritation upon contact with skin or eyes, emphasizing the need for appropriate handling precautions .
5-Cyclohexyl-1H-pyrrole-2-carboxylic acid has potential applications in several scientific fields:
The pyrrole ring provides a multidimensional platform for rational drug design, characterized by three critical attributes: sp³-hybridization capacity, chirality integration, and pseudorotation dynamics. Unlike flat heteroaromatic systems, the non-planar conformation of saturated pyrrolidine derivatives enables expansive three-dimensional pharmacophore exploration, enhancing binding complementarity with biological targets [6]. This is quantified through enhanced polar surface area (PSA) (typically 12.89 Ų for pyrrolidine versus 15.79 Ų for pyrrole) and chiral center utilization, which improves target selectivity [6].
Pyrrole-2-carboxylic acid derivatives demonstrate particular significance in antimicrobial and antiviral therapeutics. Structural analyses reveal that the carboxylic acid moiety engages in bidentate hydrogen bonding with key residues in enzymatic binding pockets. For instance, in Mycobacterium tuberculosis MmpL3 inhibition, this group forms critical interactions with Asp645 and Tyr646 residues, disrupting mycolic acid transport (Figure 1A) [3]. Similarly, molecular dynamics simulations of hepatitis B virus (HBV) capsid assembly modulators (CAMs) show pyrrole-2-carboxylic acid derivatives like GLP-26 generate stronger nonpolar interactions in solvent-accessible regions than earlier chemotypes, correlating with sub-nanomolar potency (Table 1) [2].
Table 1: Bioactivity Comparison of Pyrrole-Based HBV Capsid Assembly Modulators
Compound | Structural Series | ΔEvdW (kcal/mol) | ΔGele,sol (kcal/mol) | In Vitro Potency |
---|---|---|---|---|
GLP-26 | Pyrrole-scaffold CAM-N | -57.78 ± 0.77 | 26.56 ± 0.51 | Sub-nanomolar |
JNJ-6379 | Pyrrole-scaffold CAM-N | -55.68 ± 0.31 | 28.77 ± 0.19 | Sub-nanomolar |
NVR 3-778 | SBA CAM-N | -52.91 ± 0.14 | 26.31 ± 0.40 | Micromolar |
Electron-withdrawing substituents further enhance target affinity. Trifluoromethylation at the pyrrole 5-position, as in methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate, significantly increases metabolic stability and lipophilicity (logP +0.5–1.0) while maintaining aqueous solubility through intermolecular N–H···O hydrogen bonding (2.83 Å) in crystal lattices . Such modifications exemplify the scaffold’s adaptability in balancing physicochemical properties with bioactivity requirements.
The incorporation of cyclohexyl substituents at the pyrrole 5-position represents a strategic approach to optimize steric occupancy and lipophilic parameters. Cyclohexyl’s aliphatic hydrophobicity significantly enhances membrane permeability, with logP increases of approximately 1.5–2.0 units compared to unsubstituted analogs [1] [6]. This moiety occupies deep hydrophobic pockets in target proteins, as demonstrated in MmpL3 inhibitors where adamantyl and cyclohexyl groups improve anti-tubercular activity by >100-fold (MIC reduced from 6.5 μg/mL to 0.06 μg/mL) [3].
Conformationally, the cyclohexyl group’s equatorial preference minimizes steric strain when attached to the pyrrole core, promoting optimal orientation within binding sites. This spatial arrangement enhances van der Waals contacts with residues lining hydrophobic regions—observed in HBV core protein interactions where cyclohexyl-containing analogs exhibit stronger binding energy contributions (ΔEvdW = -57.78 kcal/mol) than phenyl-substituted derivatives [2] [6]. Additionally, the substituent’s flexibility enables adaptation to induced-fit binding pockets, a phenomenon termed conformational resonance [6].
Table 2: Impact of 5-Position Substituents on Pyrrole-2-carboxylic Acid Derivatives
Substituent | logP | Aqueous Solubility (mg/mL) | Protein Binding (%) | Biological Effect |
---|---|---|---|---|
Hydrogen | 1.2 | >10 | <50 | Low target affinity |
Phenyl | 2.8 | 0.8 | >90 | Moderate activity improvement |
Cyclohexyl | 3.1 | 0.5 | >95 | High potency in antiviral/antimicrobial targets |
Adamantyl | 4.0 | <0.1 | >98 | Optimal MmpL3 inhibition |
Pharmacokinetically, cyclohexyl substitution reduces CYP450-mediated oxidation by shielding reactive pyrrole C–H bonds, thereby improving metabolic stability. However, this comes with trade-offs in aqueous solubility, necessitating formulation strategies for in vivo applications [1] [6]. In comparative studies, cyclohexyl outperforms linear alkyl chains in potency due to its rigid hydrophobic bulk, which better fills defined binding cavities [3]. This principle is leveraged in the design of CU15—a pyrrole-based HBV CAM—where cyclohexyl optimization contributed to sub-nanomolar efficacy and favorable pharmacokinetics [2].
Pyrrole-2-carboxylic acid’s journey from natural product isolation to synthetic pharmacophore began with its identification as a proline dehydrogenation product in microbial biosynthesis pathways [7]. Early investigations focused on its intrinsic reactivity, notably the decarboxylation equilibrium under enzymatic control, which hinted at biological roles in secondary metabolism. These studies established foundational synthesis methodologies, including the preparation of ethyl pyrrole-2-carboxylate as a versatile precursor for derivatization [7].
The 1990s marked a pivotal shift toward targeted therapeutic applications. Seminal work established the 2-carboxamide functionalization strategy, converting the carboxylic acid into amide linkages for enhanced permeability. This yielded first-generation clinical candidates like the HBV capsid modulator JNJ-6379, which demonstrated the core’s capacity for high-affinity protein interactions [2]. Concurrently, structure-activity relationship (SAR) studies on anti-tubercular compounds revealed that 5-aryl and 5-cycloalkyl substitutions profoundly influenced bioactivity, leading to optimized MmpL3 inhibitors with MIC values <0.016 μg/mL [3].
Modern design leverages computational integration and structural hybridization. Molecular dynamics simulations now guide substituent placement to maximize binding energy contributions, exemplified by pyrrole-scaffold HBV inhibitors designed to form hydrogen bonds with L140B residues [2]. Furthermore, hybridization with privileged structures—such as proline in octahydrocyclopenta[b]pyrrole-2-carboxylic acid—creates conformationally constrained analogs for improved target specificity (e.g., ramipril intermediates) [9]. The scaffold’s evolution continues through fluorinated derivatives like 5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, where electron-withdrawing groups fine-tune electronic properties and metabolic stability .
This progression underscores the scaffold’s enduring versatility: from natural product curiosity to a cornerstone of rational drug design against intractable diseases. Future innovation will likely exploit underutilized regions (e.g., N1-alkylation) and further leverage stereoelectronic effects for next-generation therapeutics.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1